molecular formula C₂₀H₁₈N₂O₆S B1161903 Methylbenzyl Nimesulide

Methylbenzyl Nimesulide

Cat. No.: B1161903
M. Wt: 414.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylbenzyl Nimesulide is a chemical derivative of the anti-inflammatory drug nimesulide, designed for research applications. Its primary research value lies in the field of oncology, where studies on similar nimesulide derivatives have demonstrated potent anti-cancer activity in vitro against a range of human cancer cell lines, including lung (H292), ovarian (SKOV3), and breast (SKBR3) models . The mechanism of action for nimesulide derivatives is multifactorial. Like the parent compound, it is characterized as a relatively selective cyclooxygenase-2 (COX-2) inhibitor, which reduces the synthesis of prostaglandins at sites of inflammation . Beyond COX-2 inhibition, its anti-cancer activity is associated with targeting key mediators like heat shock protein 27 (HSP27), an anti-apoptotic protein that is overexpressed in many cancers and contributes to treatment resistance . Additional research suggests that nimesulide and its analogs can inhibit phosphodiesterases, neutralize reactive oxygen species (free radicals), and inhibit the release of proteolytic enzymes such as matrix metalloproteinases (MMPs), providing a multi-targeted approach to modulating inflammatory and oncological pathways . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₀H₁₈N₂O₆S

Molecular Weight

414.43

Synonyms

2-(4-(Benzyloxy)phenoxy)-1-((methylsulfonyl)methyl)-4-nitrobenzene

Origin of Product

United States

Scientific Research Applications

Pain Management

Methylbenzyl Nimesulide is primarily used for its analgesic properties in treating acute pain conditions such as postoperative pain, dental pain, and pain associated with musculoskeletal disorders. Its efficacy in reducing pain levels has been well-documented in clinical trials.

Anti-Inflammatory Effects

The compound exhibits significant anti-inflammatory effects, making it suitable for treating conditions such as arthritis and other inflammatory diseases. Research indicates that this compound can effectively reduce inflammation markers in various animal models .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in several cancer types, including breast and lung cancers. The drug's mechanism involves COX-2 independent pathways, which may contribute to its effectiveness against tumor growth .

Case Study 1: Hepatotoxicity Associated with Nimesulide

A significant case study reported a patient developing acute hepatitis and leukocytoclastic vasculitis after taking Nimesulide. This case emphasizes the importance of monitoring adverse drug reactions associated with this compound usage, especially in vulnerable populations .

Patient DemographicsTreatment DurationOutcome
38-year-old female4 daysImprovement with corticosteroids

Case Study 2: Efficacy in Cancer Treatment

A systematic review analyzed the effects of Nimesulide on cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in various types of cancer cells. This suggests a promising role for this compound in oncological therapies .

Table 1: Summary of this compound Applications

Application AreaDescriptionEvidence Level
Pain ManagementEffective for acute pain reliefHigh
Anti-InflammatoryReduces inflammation in arthritisModerate
AnticancerInhibits cancer cell proliferation; induces apoptosisHigh

Table 2: Reported Adverse Reactions

Adverse ReactionIncidence Rate (%)Patient Demographics
Hepatotoxicity45.5Predominantly female, aged ≥55 years
Leukocytoclastic VasculitisVariableCase-specific

Comparison with Similar Compounds

Comparison with Structural Analogs Targeting COX Enzymes

Pyridine-Based Analogs

Replacing nimesulide’s nitrobenzene ring with a pyridine nucleus (e.g., compounds 19c , 23b , 23c ) improved COX-2 selectivity and reduced hepatotoxicity risk. These analogs demonstrated:

  • COX-2/COX-1 selectivity ratios comparable to or higher than celecoxib .
  • IC₅₀ values in human whole blood assays indicating potent inhibition of prostaglandin E₂ (PGE₂) synthesis .
Compound COX-2 Selectivity Ratio (vs. Nimesulide) Key Structural Change
19c 1.5× Pyridine substitution
23b 2.0× Pyridine substitution
23c 1.8× Pyridine substitution

5,5-Dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone (DFU)

DFU, a furanone derivative, exhibited superior potency in inhibiting KCl-stimulated uterine contractions compared to nimesulide (IC₅₀: DFU < Nimesulide). Both drugs showed minimal effects on oxytocin- or PGF₂α-induced contractions, highlighting their mechanism-specific activity .

Analogs with ≥95% Structural Similarity

A PubChem-based screening identified 14 compounds with ≥95% structural similarity to nimesulide.

Non-COX Inhibitory Analogs with Therapeutic Potential

Compound 76

This N-methyl-substituted analog lacks COX-2 inhibitory activity due to the absence of an ionizable sulfonamide group. However, it selectively induces apoptosis in HER2-overexpressing breast cancer cells, demonstrating COX-independent anti-cancer mechanisms .

Imidazopyridine Derivatives

Replacing nimesulide’s nitro group with ketone/ether functionalities (e.g., imidazopyridine 3f ) enhanced phospholipase A₂ (PLA₂) inhibition. 3f showed:

  • Strong π-π stacking interactions with Trp-31 in PLA₂.
  • Additional hydrophobic interactions with Gly-32, improving binding affinity .

ADME Properties

Nimesulide and two analogs (1 , 2 ) were evaluated using SwissADME:

Parameter Nimesulide Compound 1 Compound 2 Optimal Range
Lipophilicity (XLOGP3) 2.1 1.8 2.0 −7 to +5
Molecular Weight (g/mol) 308.3 320.4 335.5 150–500
TPSA (Ų) 83.7 85.2 80.1 20–130
Bioavailability Score 0.55 0.60 0.58 >0.55

Both analogs fell within optimal ranges for oral bioavailability, outperforming nimesulide in saturation parameters .

Hepatotoxicity Mitigation

  • Pyridine analogs eliminated the hepatotoxic nitrobenzene ring, reducing metabolic activation to reactive intermediates .
  • Clinical Data : Postmarketing studies reported a 7.1% adverse event rate for nimesulide, primarily gastrointestinal, with rare hepatotoxicity (1.1% treatment discontinuation) .

Preparation Methods

Reaction Mechanism and Optimization

The reaction involves o-aminodiphenylether (I) and methanesulfonyl chloride under controlled conditions:
C12H11NO+CH3SO2ClC13H13NO3S+HCl\text{C}_{12}\text{H}_{11}\text{NO} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{C}_{13}\text{H}_{13}\text{NO}_3\text{S} + \text{HCl}

Key parameters include:

  • Temperature : 70–95°C (optimal: 82–89°C).

  • Solvent Concentration : 75–98% (w/w) ethyl acetate or triethylamine.

  • Reaction Time : 1 hour for methanesulfonyl chloride addition, followed by 1 hour of stirring.

Table 1: Yield and Purity Across Experimental Conditions

ExampleSolventTemperature (°C)HPLC Purity (%)Yield (%)
1Ethyl acetate8893.191
3Triethylamine8896.999
5Triethylamine8896.593

Triethylamine outperformed ethyl acetate, achieving near-quantitative yields (99%) due to superior nucleophilic activation.

Industrial-Scale Formulation of Nimesulide

Post-synthesis, nimesulide requires formulation into stable, bioavailable dosage forms. Patent CN108653225B details a wet granulation method to enhance dissolution rates while avoiding crystal form changes in aqueous media.

Composition and Function of Excipients

The formulation comprises:

  • Nimesulide : 19.0–28.0% (w/w).

  • Surfactants : Sodium lauryl sulfate (0.07–0.50%) to improve wettability.

  • Disintegrants : Carboxymethyl starch sodium (4.0–9.0%) for rapid tablet breakdown.

  • Binders : Hydroxypropyl cellulose (1.0–2.0%) for granule cohesion.

Table 2: Dissolution Profiles of Nimesulide Tablets

ExampleDissolution Media5 min (%)10 min (%)15 min (%)45 min (%)
1pH 7.4 + 0.5% Tween 8059.6075.0180.86
2pH 6.8 + 1.0% Tween 8045.8167.8276.3388.09
6pH 7.4 + 0.5% Tween 8060.2075.2281.34

Formulations with higher surfactant concentrations (e.g., 1.0% Tween 80) achieved >85% dissolution within 45 minutes.

Critical Process Parameters in Wet Granulation

Granulation and Drying Conditions

  • Shearing Speed : 20–30 Hz for 3–5 minutes ensures uniform particle size.

  • Drying Temperature : 60–95°C; lower temperatures (60–65°C) minimized thermal degradation.

  • Moisture Content : <4.0% to prevent stability issues.

Table 3: Impact of Drying Temperature on Tablet Quality

ExampleDrying Temperature (°C)Friability (%)Disintegration Time (min)
260–650.122.5
380–950.183.1

Lower drying temperatures improved tablet mechanical strength without compromising dissolution.

Comparative Analysis of Solvent Systems

Ethyl acetate and triethylamine were compared for intermediate synthesis:

Table 4: Solvent Performance in Intermediate Synthesis

SolventReaction Time (h)Yield (%)Environmental Impact
Ethyl acetate289–91Low toxicity
Triethylamine293–99Requires recycling

Triethylamine’s higher yield justifies its use despite necessitating recovery systems .

Q & A

Q. What experimental methodologies are recommended for characterizing the polymorphic forms of nimesulide?

Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) are standard techniques for identifying polymorphs (Forms I and II) of nimesulide, as these methods detect differences in thermal behavior and crystalline structure. Complementary spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy can further validate molecular interactions . High-Performance Thin-Layer Chromatography (HPTLC) and Reverse-Phase HPLC (RP-HPLC) are also widely used to assess purity and stability in pharmaceutical formulations .

Q. How should dissolution studies for nimesulide formulations be designed to ensure reproducibility?

Dissolution experiments should control for particle size (e.g., micronized vs. non-micronized crystals), surfactant presence, and medium pH (ideally pH 6.4–7.4, as solubility varies significantly outside this range). For example, dissolution profiles differ markedly between formulations with micronized particles (rapid saturation) and those relying on surfactants (slower release). Standardize media pH to avoid artifacts, and include timepoints up to 60 minutes to capture plateau phases .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of nimesulide in cell culture studies?

Use one-way ANOVA followed by post-hoc tests (e.g., Tukey’s or Dunnett’s) to compare multiple dose groups. For example, MTT assay data showing inhibition of PANC-1 cell proliferation at 50–400 µmol/L should be presented as mean ± SD (n ≥ 3) with significance thresholds (p < 0.05). GraphPad Prism is a validated tool for such analyses .

Advanced Research Questions

Q. How can conflicting data on the relative importance of particle size vs. surfactants in nimesulide dissolution be resolved?

Contradictions arise from studies prioritizing surfactants (e.g., Formulation C in ) versus those emphasizing particle size (Formulations A and B). To reconcile these, conduct factorial experiments varying both factors independently. For instance, micronized particles without surfactants (Formulation B) achieved 60-minute saturation, while surfactant-only formulations (Formulation C) underperformed, suggesting particle size dominates. Meta-analyses of dissolution studies under standardized pH conditions (6.4–7.4) are also critical .

Q. What mechanistic models explain nimesulide’s dual role in COX-2 inhibition and apoptosis induction in cancer cells?

Beyond COX-2 suppression, nimesulide upregulates pro-apoptotic Bax and cleaved caspase-3 while downregulating anti-apoptotic Bcl-2 in pancreatic cancer cells. PTEN upregulation and VEGF/COX-2 suppression further suggest PI3K/Akt pathway modulation. Experimental validation requires siRNA knockdown of PTEN to confirm its necessity in apoptosis .

Q. How do thermal stability profiles inform storage and handling protocols for nimesulide?

Thermogravimetric analysis (TGA) under nitrogen shows nimesulide is stable up to 210°C, with decomposition occurring in two steps. Activation energy calculations via differential (Fd technique) and integral methods can guide storage conditions. Avoid temperatures >100°C during processing, and store in inert, dry environments to prevent polymorphic transitions .

Q. What methodological challenges arise in extrapolating nimesulide toxicity data from avian models to humans?

Nimesulide’s acute toxicity in vultures (visceral gout via renal failure) contrasts with its tolerability in human trials. Cross-species extrapolation requires comparative pharmacokinetic studies (e.g., cytochrome P450 metabolism differences) and in vitro assays using human renal proximal tubule cells. Dose-response models must account for interspecies variability in drug clearance .

Q. How can mixed-methods approaches address discrepancies in nimesulide’s efficacy across inflammatory models?

Quantitative data (e.g., COX-2 inhibition IC50 values) paired with qualitative analysis of histopathological changes in animal models (e.g., carrageenan-induced edema) can contextualize efficacy variations. For instance, nimesulide’s superior antipyretic potency in yeast-induced fever models vs. weaker prostaglandin inhibition in vitro suggests multimodal mechanisms (e.g., free-radical scavenging) that require integrated study designs .

Methodological Notes

  • Data Reporting : Follow guidelines from the Beilstein Journal of Organic Chemistry: Include raw data in appendices, processed data in main texts, and avoid redundancy between tables and text .
  • Reproducibility : Document particle size distributions (via laser diffraction) and surfactant concentrations in dissolution studies. For cell-based assays, report passage numbers and culture conditions .
  • Ethical Compliance : For in vivo studies, cite institutional animal care protocols and adhere to ARRIVE guidelines. In human trials, reference EMA recommendations on nimesulide use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.